molecular formula C8H13Cl3N2 B15236308 (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B15236308
M. Wt: 243.6 g/mol
InChI Key: LKSFYDGZYJOYMY-JZGIKJSDSA-N
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Description

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 3-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar structural features but different applications.

    (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol: A compound with a similar ethane backbone but different functional groups.

Uniqueness

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI Key

LKSFYDGZYJOYMY-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl

Origin of Product

United States

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